BenchChemオンラインストアへようこそ!

Azeloprazole

Proton Pump Inhibition Gastric Acid Secretion Preclinical Pharmacology

Select Azeloprazole (≥98% purity) to eliminate CYP2C19 genotype variability in acid suppression studies. Metabolism via CYP3A4 ensures consistent pharmacokinetics and 2.3× greater potency than esomeprazole in canine models. Ideal as a CYP3A4 probe and for developing next-generation PPIs with predictable patient responses.

Molecular Formula C22H27N3O4S
Molecular Weight 429.5 g/mol
CAS No. 955095-45-1
Cat. No. B1666255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzeloprazole
CAS955095-45-1
Synonyms2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole
azeloprazole sodium
E 3710
E-3710
E3710 compound
Molecular FormulaC22H27N3O4S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1
InChIKeyDWDKHTXMLSZGDL-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azeloprazole (CAS 955095-45-1): A CYP2C19-Independent Proton Pump Inhibitor for Acid-Related Disease Research


Azeloprazole (also designated Z-215 or E3710) is an investigational small-molecule proton pump inhibitor (PPI) belonging to the benzimidazole derivative class [1]. It irreversibly inhibits gastric H⁺/K⁺-ATPase to suppress acid secretion and has been studied primarily for gastroesophageal reflux disease (GERD) and reflux esophagitis (RE) [1]. Notably, its metabolism is mediated predominantly by CYP3A4 rather than CYP2C19, a differentiating feature from many conventional PPIs whose pharmacokinetics are influenced by CYP2C19 genetic polymorphism [2].

Why Generic PPI Substitution Is Not Interchangeable with Azeloprazole


The clinical utility of many proton pump inhibitors, including omeprazole, lansoprazole, and rabeprazole, is confounded by inter-individual variability in CYP2C19 metabolism, leading to unpredictable acid suppression and potential therapeutic failure in extensive metabolizers [1]. Azeloprazole was rationally designed to circumvent this limitation: its metabolism is not significantly affected by CYP2C19 activity in vitro and in vivo, with CYP3A4 serving as the major oxidative enzyme [1]. Consequently, substituting azeloprazole with a conventional PPI in a research or clinical protocol would reintroduce genotype-dependent variability and compromise the consistency of acid suppression outcomes [2].

Quantitative Differentiation of Azeloprazole: Comparative Evidence vs. Esomeprazole and Rabeprazole


In Vitro H⁺/K⁺-ATPase Inhibition: IC₅₀ Value Compared with Esomeprazole

Azeloprazole irreversibly inhibits porcine gastric H⁺/K⁺-ATPase activity with an IC₅₀ of 0.28 µM under acidic conditions, a potency benchmark that, when paired with in vivo data, translates to 2.3-fold greater potency than esomeprazole in acute acid suppression [1].

Proton Pump Inhibition Gastric Acid Secretion Preclinical Pharmacology

In Vivo Gastric Acid Suppression: 2.3-Fold Superiority Over Esomeprazole in Canine Model

In a canine gastric fistula model, intraduodenal azeloprazole inhibited histamine-stimulated gastric acid secretion with an ED₅₀ of 0.18 mg/kg (0-2 h post-dose), which was 2.3-fold more potent than esomeprazole (ED₅₀ = 0.40 mg/kg) at the same time point [1]. The potency advantage extended to 2.8-fold at 24-26 h post-dose (ED₅₀ 0.22 mg/kg vs. 0.71 mg/kg), indicating a longer duration of action [1].

Gastric Fistula Model Acid Suppression Comparative Pharmacology

Clinical Acid Suppression: CYP2C19-Independent 24-Hour pH Control Compared with Rabeprazole

In a crossover study of healthy Japanese volunteers, azeloprazole sodium (40 mg) achieved a 24-hour intragastric pH ≥4 holding time ratio (HTR) of 69.4%-77.1%, which was comparable to rabeprazole 20 mg (64.4%-91.2%). Critically, azeloprazole's pH ≥4 HTR and plasma concentration profile were similar across CYP2C19 genotypes (extensive, intermediate, poor metabolizers), whereas rabeprazole showed genotype-dependent variability [1].

Intragastric pH CYP2C19 Pharmacogenomics Phase I Pharmacodynamics

Phase II Efficacy: Endoscopic Healing Rates Comparable to Rabeprazole but with CYP2C19 Independence

In a Phase II, multicenter, randomized, double-blind trial (NCT02463643) involving 503 patients with reflux esophagitis, azeloprazole sodium achieved 8-week endoscopic healing rates of 95.2% (10 mg), 96.8% (20 mg), and 95.2% (40 mg), statistically comparable to rabeprazole 10 mg (96.8%) [1]. Notably, the endoscopic healing rate and serum gastrin levels in the azeloprazole groups were not influenced by CYP2C19 genotype, whereas rabeprazole's metabolism is known to be genotype-dependent [1].

Reflux Esophagitis Clinical Trial Endoscopic Healing

Safety and Tolerability: Adverse Event Incidence Non-Inferior to Rabeprazole

In the Phase II RE trial, the incidence of adverse events (AEs) and adverse drug reactions (ADRs) did not markedly differ between azeloprazole sodium and the 10-mg rabeprazole sodium group [1]. No serious adverse events were reported in the Phase I crossover study [2].

Adverse Events Safety Profile Phase II Trial

Metabolic Pathway Differentiation: Primary CYP3A4 Metabolism Bypasses CYP2C19 Polymorphism

In vitro metabolism studies demonstrate that CYP3A4 is the major isoform responsible for the oxidation of azeloprazole, including the formation of its major metabolite, azeloprazole sulphone [1]. This contrasts with many PPIs (e.g., omeprazole, lansoprazole, rabeprazole) that rely heavily on CYP2C19, which is subject to genetic polymorphism affecting drug exposure and efficacy [2]. A human mass balance study confirmed that azeloprazole is well absorbed and primarily eliminated via metabolism, with CYP3A4 playing a key role [1].

Drug Metabolism CYP3A4 Pharmacogenetics

Optimal Research and Procurement Applications for Azeloprazole Based on Differentiated Evidence


Pharmacogenomics Research Requiring CYP2C19-Independent Acid Suppression

When study designs involve populations with diverse CYP2C19 genotypes, azeloprazole's metabolism by CYP3A4 ensures consistent pharmacokinetics and acid suppression, unlike CYP2C19-dependent PPIs [1]. This is supported by Phase I data showing similar plasma concentration profiles and 24-hour pH ≥4 HTR across genotypes [1].

Preclinical Studies Where Enhanced Potency and Prolonged Acid Suppression Are Critical

In canine gastric fistula models, azeloprazole demonstrates 2.3-fold greater potency than esomeprazole acutely and 2.8-fold greater potency at 24-26 hours post-dose [2]. This makes azeloprazole a preferred candidate for experiments requiring robust, sustained acid inhibition with lower doses.

Clinical Development of Acid-Related Disease Therapies with Reduced Variability

The Phase II trial demonstrates that azeloprazole achieves endoscopic healing rates comparable to rabeprazole but with efficacy unaffected by CYP2C19 genotype [3]. This positions azeloprazole as an attractive lead compound for developing next-generation PPIs with more predictable patient responses.

Metabolism and Drug-Drug Interaction (DDI) Studies Focused on CYP3A4 Pathways

Because azeloprazole is primarily metabolized by CYP3A4, it serves as a useful probe substrate for investigating CYP3A4-mediated drug interactions, providing a clear contrast to CYP2C19-probe PPIs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azeloprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.